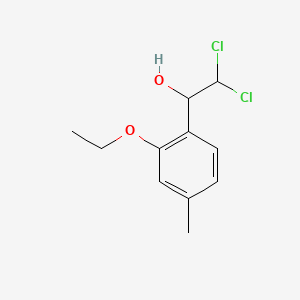

2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol

Description

2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is a chlorinated ethanol derivative featuring a dichlorinated ethanol moiety (-CH(OH)CCl₂) attached to a substituted aromatic ring. The phenyl group is modified with an ethoxy (-OCH₂CH₃) group at the 2-position and a methyl (-CH₃) group at the 4-position. The dichloroethanol group contributes to its unique reactivity, while the ethoxy and methyl substituents influence its solubility, steric properties, and electronic characteristics .

Properties

Molecular Formula |

C11H14Cl2O2 |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

2,2-dichloro-1-(2-ethoxy-4-methylphenyl)ethanol |

InChI |

InChI=1S/C11H14Cl2O2/c1-3-15-9-6-7(2)4-5-8(9)10(14)11(12)13/h4-6,10-11,14H,3H2,1-2H3 |

InChI Key |

POHIHQSCQGZWLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)C(C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-ethoxy-4-methylphenyl)ethanol. This can be achieved using reagents such as concentrated hydrochloric acid and aqueous hydrogen peroxide in hot ethanol . The reaction conditions must be carefully controlled to ensure the selective chlorination of the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding a dechlorinated product.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanone.

Reduction: Formation of 1-(2-ethoxy-4-methylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethoxy group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol can be contextualized by comparing it to related chlorinated ethanol and ketone derivatives. Key compounds for comparison include:

Structural Analogs with Chlorinated Ethanol Moieties

Functional and Reactivity Differences

- Substituent Effects: Ethoxy vs. Hydroxy Groups: The ethoxy group in the target compound enhances steric bulk and lipophilicity compared to hydroxy-substituted analogs (e.g., ), which may form hydrogen bonds, increasing aqueous solubility .

- Physical Properties: Melting Points: Ketone derivatives (e.g., 2,2-Dichloro-1-(4-methylphenyl)ethanone, ) exhibit higher melting ranges (75–81°C) due to stronger dipole-dipole interactions, whereas ethanol derivatives may have lower melting points .

Biological Activity

2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H14Cl2O2

- Molecular Weight : 273.14 g/mol

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol against various bacterial strains.

Table 1: Antibacterial Activity Against Different Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus , which is critical in treating infections caused by this pathogen. The observed MIC values suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Anticancer Activity

In vitro studies have shown that 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol possesses anticancer properties.

Case Study: Effect on Cancer Cell Lines

A study evaluated the compound's effect on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:

- MCF-7 Cell Line : The compound induced apoptosis and arrested the cell cycle at the G0/G1 phase.

- HCT116 Cell Line : It exhibited cytotoxic effects with an IC50 value of 25 µM after 48 hours.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Apoptosis induction |

| HCT116 | 25 | Cell cycle arrest |

These findings highlight the potential of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol as a candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through its inhibition of cyclooxygenase (COX) enzymes.

Table 3: COX Inhibition Potency

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|

| 2,2-Dichloro-1-(2-ethoxy... | 40 | 35 |

The results indicate that the compound has comparable inhibitory activity against both COX enzymes, which are crucial targets in managing inflammatory diseases.

The biological activity of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol can be attributed to its ability to interact with cellular pathways involved in inflammation and cancer progression. Its structural characteristics allow it to modulate enzyme activity and induce apoptotic pathways effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.